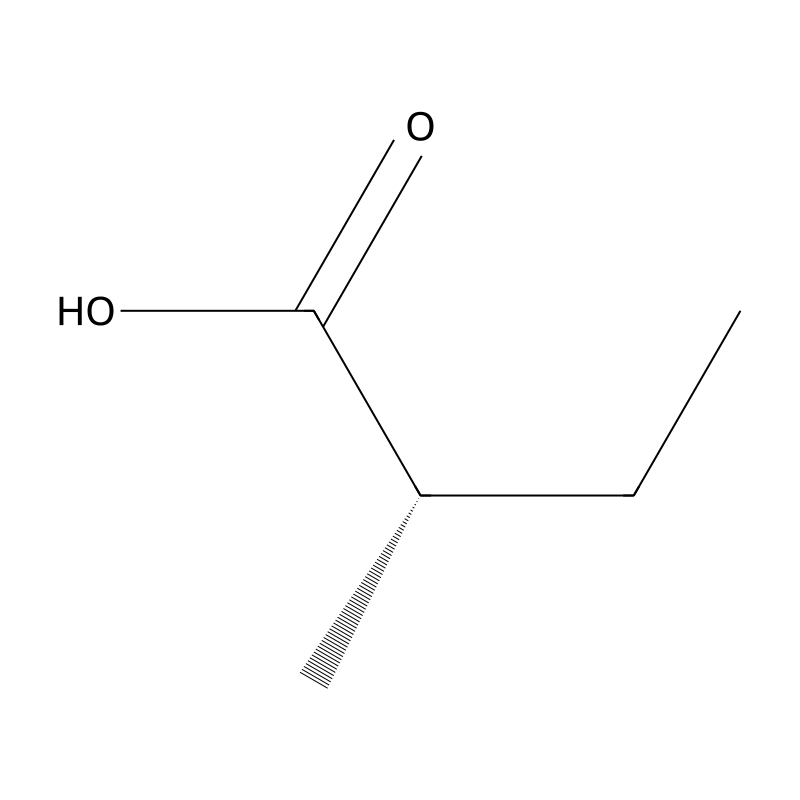

(S)-2-methylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Natural Functions

(S)-2-Methylbutanoic acid is found naturally in various fruits, including apples and apricots, as well as in the scent of the orchid Luisia curtisii. Research suggests it may play a role in the volatile compounds that contribute to the aroma of these fruits [].

(R)-2-Methylbutanoic acid, the enantiomer of (S)-2-methylbutanoic acid, is also found naturally and is known to be a metabolite produced by some bacteria during nutrient starvation [].

Potential Applications in Research

While the specific research applications of (S)-2-methylbutanoic acid are still being explored, its potential uses include:

- As a chiral building block: Due to its chirality, (S)-2-methylbutanoic acid can be used as a starting material for the synthesis of other chiral molecules, which are important in various fields of research, including pharmaceutical development [].

- In studies of plant physiology: As it is found naturally in some plants, (S)-2-methylbutanoic acid may be involved in various plant processes. Researchers are investigating its potential role in plant-pollinator interactions and its contribution to the flavor profile of fruits [].

(S)-2-methylbutanoic acid, also known as (S)-2-methylbutyric acid, is a branched-chain carboxylic acid with the molecular formula . This compound is one of the two enantiomers of 2-methylbutanoic acid, the other being (R)-2-methylbutanoic acid. The (S)-enantiomer is commonly found in various fruits, such as apples and apricots, and contributes to the aroma of certain orchids like Luisia curtisii .

The compound features a butanoic acid backbone with a methyl group attached to the second carbon, which gives it unique properties and reactivity compared to its structural isomers. Its distinct fruity odor makes it valuable in flavoring and fragrance applications .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Formation of Acid Chlorides: Reacting with thionyl chloride or oxalyl chloride to create acid chlorides, which can serve as intermediates for further reactions.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form smaller molecules .

These reactions are crucial for synthesizing derivatives that can be used in pharmaceuticals and food additives.

(S)-2-methylbutanoic acid is recognized for its presence in various natural sources and its biological significance. It is produced from the amino acid leucine during metabolic processes in mammals. The compound exhibits various biological activities, including:

- Flavor Contribution: It is a significant contributor to the flavor profile of fruits and certain food products.

- Potential Antimicrobial Properties: Some studies suggest that short-chain fatty acids may have antimicrobial effects, although specific research on (S)-2-methylbutanoic acid's activity is limited .

Due to its natural occurrence in food, it is considered safe for consumption at typical dietary levels.

The synthesis of (S)-2-methylbutanoic acid can be achieved through several methods:

- Grignard Reaction: Racemic 2-methylbutanoic acid can be synthesized by reacting 2-chlorobutane with carbon dioxide using a Grignard reagent .

- Asymmetric Hydrogenation: A more selective method involves the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst, which allows for the production of either enantiomer .

- Enantioselective Synthesis: Historical methods include heating ethyl(methyl)malonic acid with chiral bases like brucine to yield optically active products .

These methods highlight the versatility in synthesizing this compound for various applications.

(S)-2-methylbutanoic acid has several applications across different industries:

- Flavoring Agents: Its sweet and fruity aroma makes it popular in food flavorings and fragrances .

- Cosmetics: Used in perfumes due to its pleasant scent.

- Pharmaceuticals: As a building block for synthesizing more complex molecules.

- Food Industry: Recognized as a safe additive by regulatory bodies such as the Food and Agriculture Organization and World Health Organization .

The compound's sensory properties contribute significantly to its utility in these fields.

(S)-2-methylbutanoic acid shares structural similarities with several other branched-chain fatty acids. Below are some comparable compounds:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| 3-Methylbutanoic Acid | Found in some fermented foods; less fruity aroma. | |

| Valeric Acid | Has a strong odor; used in perfumes and as a solvent. | |

| Isovaleric Acid | Characteristic cheesy odor; used in flavoring. |

(S)-2-methylbutanoic acid stands out due to its pleasant fruity scent compared to the more pungent odors of its counterparts. This unique property enhances its desirability in flavoring applications while also influencing its biological activity.

(S)-2-Methylbutanoic acid was first identified in the late 19th century as a component of fusel alcohol oxidation products. Early studies by chemists such as Hermann Emil Fischer revealed its structural relationship to valeric acid and isovaleric acid, which co-occur in medicinal plants like Valeriana officinalis. The compound’s enantiomeric nature became apparent through polarimetry, with the (S)-enantiomer exhibiting a distinct optical rotation compared to its (R)-counterpart.

Natural sources of the (S)-enantiomer were later documented in fruits (e.g., apples, apricots) and floral scents (e.g., Luisia curtisii orchids), while the (R)-form dominated in cocoa beans. This dichotomy in biological distribution hinted at enzymatic stereoselectivity, a concept that would later revolutionize synthetic chemistry.

First Enantioselective Synthesis (1904)

The landmark 1904 synthesis by Wilhelm Marckwald marked the birth of asymmetric catalysis. By heating ethyl(methyl)malonic acid with brucine—a chiral alkaloid—Marckwald achieved a 3.8% enantiomeric excess (ee) of (S)-2-methylbutanoic acid. This experiment debunked vitalism by demonstrating that chirality could arise without biological intervention, though the mechanism (later recognized as organocatalytic decarboxylation) remained obscure for decades.

Table 1: Key Milestones in Early (S)-2-Methylbutanoic Acid Research

Evolution of Academic Research Focus

Post-1904, research diverged into three streams:

- Stereochemical Analysis: X-ray crystallography and NMR confirmed the (S)-configuration’s spatial arrangement.

- Catalytic Innovations: The 1980s saw ruthenium-BINAP complexes enable >90% ee in asymmetric hydrogenations of tiglic acid.

- Biological Studies: The Ehrlich pathway’s role in microbial (S)-2-methylbutanoic acid production was elucidated, linking it to L-isoleucine metabolism.

Historical Significance in Chiral Chemistry Development

(S)-2-Methylbutanoic acid served as a testbed for stereochemical theories. Its synthesis validated Fischer’s lock-and-key hypothesis and informed Cram’s rule of asymmetric induction. The compound’s odor dichotomy—(S)-enantiomer: fruity; (R)-enantiomer: sweaty—became a textbook example of chirality’s biological impact.

Enzymatic Cascade Mechanisms

The biosynthesis of (S)-2-methylbutanoic acid through isoleucine-derived catabolism involves a highly coordinated enzymatic cascade that operates primarily within the mitochondrial matrix. This pathway represents one of the most well-characterized routes for the production of this important branched-chain organic acid [1] [2] [3].

The initial step of the cascade involves branched-chain aminotransferase (BCAT), which catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate (also known as 3-methyl-2-oxopentanoic acid). This reaction requires pyridoxal 5'-phosphate as a cofactor and occurs with α-ketoglutarate as the amino group acceptor, producing glutamate as a co-product [1] [4]. The enzyme exhibits tissue-specific distribution, with the mitochondrial isoform (BCATm) being predominant in peripheral tissues and playing a crucial role in branched-chain amino acid metabolism [1].

The rate-limiting step of the cascade is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH), a multienzyme complex that performs the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA [2] [3] [4]. This complex consists of three catalytic components: the E1 decarboxylase (requiring thiamine pyrophosphate), the E2 dihydrolipoyl transacylase (containing lipoic acid), and the E3 dihydrolipoyl dehydrogenase (containing FAD) [5] [4]. The reaction produces CO₂, NADH, and the key intermediate 2-methylbutyryl-CoA [3].

Subsequent enzymatic steps in the cascade involve isobutyryl-CoA dehydrogenase, which converts 2-methylbutyryl-CoA to 2-methylcrotonyl-CoA through an FAD-dependent dehydrogenation reaction [4]. This is followed by methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation to form 3-methylglutaconyl-CoA [4]. The pathway continues through methylglutaconyl-CoA hydratase and hydroxymethylglutaryl-CoA lyase, ultimately yielding acetyl-CoA and acetoacetate [4].

The formation of free (S)-2-methylbutanoic acid from the CoA-activated intermediate can occur through several mechanisms, including direct hydrolysis by specific thioesterases or through alternative metabolic routes involving propionyl-CoA carboxylase and subsequent decarboxylation reactions [6]. In microbial systems, particularly in Bacillus spizizenii ATCC 6633, this conversion appears to be coupled to starvation-induced secondary metabolism.

Regulatory Factors and Controls

The regulation of isoleucine-derived catabolism involves multiple layers of control mechanisms that ensure precise coordination of branched-chain amino acid metabolism with cellular energy status and nutritional demands.

Phosphorylation-dependent regulation represents the primary short-term control mechanism. The BCKDH complex is subject to covalent modification through the action of branched-chain α-keto acid dehydrogenase kinase (BCKDK), which phosphorylates the E1α subunit at serine-293, resulting in enzyme inactivation. Conversely, protein phosphatase 2Cm (PP2Cm) dephosphorylates the same residue, leading to enzyme activation. This phosphorylation-dephosphorylation cycle allows for rapid modulation of pathway activity in response to changing cellular conditions.

Allosteric regulation provides additional fine-tuning of the pathway. The kinase activity of BCKDK is potently inhibited by α-ketoisocaproate (KIC), the transamination product of leucine. This mechanism creates a feed-forward activation system where the presence of branched-chain α-keto acids promotes their own oxidation. The enzyme is also sensitive to the cellular energy state, with high NADH/NAD⁺ and acyl-CoA/CoA ratios inhibiting the BCKDH complex.

Transcriptional regulation governs the long-term adaptation of the pathway. Krüppel-like factor 15 (KLF15) functions as a master transcriptional regulator that binds to the promoter regions of multiple genes involved in branched-chain amino acid catabolism, including BCAT2, BCKDHA, BCKDHB, DBT, and PP2Cm. This transcriptional network ensures coordinated expression of the entire pathway during periods of increased metabolic demand.

Hormonal regulation integrates the pathway with systemic metabolic control. Insulin promotes the activity of the BCKDH complex and enhances branched-chain amino acid oxidation, particularly in muscle tissue. Glucagon has the opposite effect, promoting pathway inactivation during periods of nutrient limitation. Thyroid hormones induce BCKDK expression, leading to decreased branched-chain amino acid catabolism. Glucocorticoids and peroxisome proliferator-activated receptor α (PPARα) ligands repress BCKDK expression, thereby enhancing amino acid oxidation.

Nutritional regulation allows the pathway to respond to dietary amino acid availability. Protein starvation leads to increased BCKDK expression and subsequent pathway inactivation, conserving branched-chain amino acids for protein synthesis. Conversely, high-protein diets promote pathway activation to prevent toxic accumulation of branched-chain amino acids. The regulatory mechanism also involves tissue-specific responses, with the liver serving as the primary site for clearing excess branched-chain α-keto acids released by other tissues.

Microbial Synthesis Pathways

Bacillus spizizenii ATCC 6633 Metabolic Mechanisms

Bacillus spizizenii ATCC 6633 represents a particularly efficient microbial system for the production of enantiomerically pure (S)-2-methylbutanoic acid through specialized metabolic mechanisms that have been extensively characterized. This organism demonstrates remarkable capability in converting L-isoleucine to (S)-2-methylbutanoic acid with exceptional stereoselectivity and yield.

The metabolic pathway in B. spizizenii ATCC 6633 follows the classical isoleucine catabolism route but with unique regulatory features that promote accumulation of the desired product. The organism utilizes the standard enzymatic cascade involving branched-chain aminotransferase and branched-chain α-keto acid dehydrogenase complex, but the downstream processing appears to be modified to favor the production of free (S)-2-methylbutanoic acid rather than complete oxidation to acetyl-CoA and propionyl-CoA.

Optimization studies have revealed that the organism produces 3.67 g/L of (S)-2-methylbutanoic acid with 99.32% enantiomeric excess under optimized conditions. The optimal cultivation parameters include a temperature of 45°C, pH 7.0, and specific medium composition with controlled glucose and L-isoleucine concentrations. The conversion efficiency from L-isoleucine to (S)-2-methylbutanoic acid reaches 58.9%, representing a highly efficient biotransformation process.

A critical regulatory mechanism involves glucose depletion triggering the accumulation of (S)-2-methylbutanoic acid. The presence of excess glucose promotes cell growth but reduces product yield, while glucose limitation or depletion shifts the metabolism toward secondary metabolite production. This phenomenon aligns with the broader concept of starvation-induced secondary metabolism, where nutrient limitation triggers alternative metabolic pathways that lead to the production of specialized compounds.

The medium composition plays a crucial role in optimizing product formation. The organism requires a balanced combination of carbon and nitrogen sources, with L-isoleucine serving as both a precursor and nitrogen source. The GL5/8 medium with 8% inoculation dosage and 10% loading volume provides optimal conditions for product accumulation. The cultivation temperature of 45°C represents a balance between enzyme activity and cellular stability, allowing for efficient conversion while maintaining cellular viability.

Purification and recovery of the product involves simple procedures that achieve 63.9% recovery with 97.32% purity. This high recovery efficiency, combined with the exceptional enantiomeric purity, makes the B. spizizenii ATCC 6633 system attractive for industrial applications. The process eliminates the need for complex racemic separation steps typically required in chemical synthesis approaches.

The metabolic flexibility of B. spizizenii ATCC 6633 extends beyond simple isoleucine catabolism. The organism demonstrates the ability to utilize various branched-chain amino acids and can adapt its metabolism based on nutrient availability. This adaptability is reflected in the comprehensive metabolic network encoded by the organism, which includes 4,129 genes, 357 metabolic pathways, and 1,630 enzymatic reactions.

Anaerobic Bacterial Synthetic Routes

Anaerobic bacteria have evolved specialized pathways for the synthesis of 2-methylbutanoic acid that differ significantly from aerobic routes, often involving unique enzymatic mechanisms and metabolic adaptations to oxygen-limited environments.

Bacteroides ruminicola represents a well-characterized anaerobic system that synthesizes isoleucine from 2-methylbutyrate through a carboxylation pathway that operates in reverse to the typical catabolic route. This organism utilizes 2-methylbutyrate carboxylase to convert 2-methylbutyric acid to its corresponding α-keto acid, which is then converted to isoleucine through transamination. The pathway demonstrates that the relationship between 2-methylbutyric acid and isoleucine is bidirectional in anaerobic environments, with the direction determined by cellular energy status and substrate availability.

Clostridium species employ anaerobic fermentation pathways that can produce 2-methylbutanoic acid as a secondary metabolite during the breakdown of various organic substrates. These organisms utilize hydroxyacyl-CoA dehydrogenases and related enzymes to process branched-chain intermediates under strictly anaerobic conditions. The fermentation process often involves complex metabolic networks that integrate carbohydrate and amino acid metabolism, with 2-methylbutanoic acid production being linked to the maintenance of redox balance and energy conservation.

Lactococcus lactis demonstrates a particularly interesting anaerobic synthetic route that involves the conversion of leucine to 2-methylbutanoic acid through a novel metabolic pathway that is activated during carbon starvation. This pathway involves the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA, which then undergoes a series of β-oxidation-like reactions to produce 2-methylbutanoic acid and three molecules of ATP per leucine molecule. This energetically favorable pathway provides a significant advantage during nutrient limitation and demonstrates the metabolic flexibility of anaerobic bacteria.

Anaerobic alkane-oxidizing bacteria have developed specialized pathways for the synthesis of methylated fatty acids, including 2-methylbutanoic acid, as part of their adaptation to hydrocarbon-rich environments. These organisms utilize methylalkanoic acid-CoA synthetases and other specialized enzymes to process branched-chain substrates under anaerobic conditions. The pathways often involve the activation of methylated carboxylic acids to their CoA derivatives, which can then be processed through modified β-oxidation or biosynthetic pathways.

The metabolic diversity of anaerobic bacteria extends to their ability to utilize alternative electron acceptors and metabolic strategies. Some species can switch between different pathways depending on the availability of electron acceptors such as nitrate, sulfate, or organic compounds. This metabolic flexibility allows for the production of 2-methylbutanoic acid under various environmental conditions and provides insights into the evolution of specialized metabolic pathways in oxygen-limited environments.

Regulatory mechanisms in anaerobic bacteria often involve complex sensing systems that respond to changes in redox potential, pH, and substrate availability. These regulatory networks ensure that the synthesis of 2-methylbutanoic acid is coordinated with other metabolic processes and occurs under optimal conditions for cellular growth and survival.

Starvation-Induced Secondary Metabolism Relationship

The relationship between starvation-induced secondary metabolism and the production of (S)-2-methylbutanoic acid represents a fundamental aspect of microbial adaptation to nutrient limitation, involving complex metabolic rewiring that redirects cellular resources toward the synthesis of specialized compounds.

Metabolic reprogramming during starvation involves a comprehensive shift in cellular metabolism that affects both primary and secondary metabolic pathways. Under nutrient-limited conditions, cells undergo systematic changes in their metabolome, with significant alterations in the levels of hundreds of metabolites and metabolic intermediates. The starvation response includes the depletion of biosynthetic intermediates, activation of catabolic pathways, and the redirection of metabolic flux toward energy-generating processes.

Glucose depletion serves as a primary trigger for the metabolic shift toward 2-methylbutanoic acid production. During carbon starvation, cells experience a dramatic increase in the levels of AMP and phosphoenolpyruvate, reflecting the energy limitation and altered metabolic state. This metabolic stress activates alternative pathways that can provide both energy and carbon skeletons for essential cellular processes. The amino acid catabolism pathways become particularly important during this phase, as they provide both energy and biosynthetic precursors.

Branched-chain amino acid catabolism plays a central role in the starvation response, with these amino acids serving as important alternative energy sources when glucose is limited. The catabolism of isoleucine, leucine, and valine provides acetyl-CoA and other intermediates that can be utilized for energy production or biosynthetic processes. During starvation, the regulation of branched-chain amino acid metabolism shifts to favor catabolism over anabolism, leading to increased production of branched-chain organic acids including 2-methylbutanoic acid.

Secondary metabolite production during starvation often involves the activation of specialized biosynthetic pathways that are normally dormant during normal growth conditions. In firmicutes and actinobacteria, amino acid catabolic pathways are specifically induced during starvation and nonculturability states. These pathways often lead to the production of branched-chain fatty acids and related compounds that may serve protective functions or provide metabolic advantages under stress conditions.

Lactococcus lactis provides a well-documented example of starvation-induced 2-methylbutanoic acid production through a novel leucine catabolic pathway that becomes activated during carbon starvation. This pathway involves the conversion of leucine to α-ketoisocaproate, followed by a series of reactions that ultimately produce 2-methylbutanoic acid with significant ATP yield. The pathway demonstrates the metabolic flexibility of bacteria under stress conditions and their ability to derive both energy and biosynthetic precursors from amino acid catabolism.

Regulatory mechanisms governing starvation-induced secondary metabolism involve complex sensing systems that monitor cellular energy status, nutrient availability, and stress conditions. These systems integrate multiple signals including ATP/ADP ratios, redox status, and the availability of key metabolites. The regulatory networks ensure that the shift to secondary metabolism occurs at the appropriate time and under the optimal conditions for cellular survival.

Temporal aspects of the starvation response reveal a coordinated sequence of metabolic changes that occur over different time scales. Initial responses (within hours) involve the depletion of readily available energy sources and the activation of alternative metabolic pathways. Longer-term adaptations (days to weeks) involve more extensive metabolic reprogramming, including the activation of secondary metabolic pathways and the production of specialized compounds such as 2-methylbutanoic acid.

The evolutionary significance of starvation-induced secondary metabolism suggests that the ability to produce specialized compounds during nutrient limitation provides selective advantages for microbial survival. The production of 2-methylbutanoic acid and related compounds may serve multiple functions, including antimicrobial activity, cell membrane stabilization, and energy storage. This metabolic capability represents an important adaptation that allows microorganisms to survive and potentially thrive under adverse environmental conditions.

Comparative Metabolic Routes Among Diverse Organisms

The biosynthesis of 2-methylbutanoic acid exhibits remarkable diversity across different organisms, reflecting the evolutionary adaptation of metabolic pathways to specific ecological niches and physiological requirements.

Mammalian systems demonstrate the most highly regulated and compartmentalized approach to 2-methylbutanoic acid metabolism. In humans and other mammals, the pathway is primarily located in the liver, muscle, and kidney tissues, with strict hormonal and nutritional regulation [1]. The mammalian system prioritizes the complete oxidation of isoleucine through the tricarboxylic acid cycle, with 2-methylbutanoic acid serving as an intermediate rather than an end product [1] [3]. The regulatory mechanisms are particularly sophisticated, involving multiple levels of control including transcriptional regulation by KLF15, post-translational modification through phosphorylation, and allosteric regulation by key metabolites.

Gram-positive bacteria have evolved specialized pathways that integrate 2-methylbutanoic acid production with membrane fatty acid composition and cellular physiology. Bacillus subtilis and related species utilize branched-chain amino acid catabolism to generate primers for branched-chain fatty acid synthesis, with 2-methylbutanoic acid serving as a key intermediate. The branched-chain α-keto acid decarboxylase in these organisms shows high specificity for branched-chain substrates and is essential for the synthesis of iso- and anteiso-fatty acids that are crucial for membrane function. Micrococcus luteus demonstrates a similar integration of amino acid catabolism with fatty acid and alkene biosynthesis, utilizing the BCKDH complex and fatty acid synthase systems to produce branched hydrocarbons.

Gram-negative bacteria typically employ simplified pathways with fewer regulatory steps, often focusing on the conversion of 2-methylbutanoic acid to other metabolic intermediates rather than accumulation of the free acid. Escherichia coli and related organisms primarily utilize the compound as part of their general amino acid metabolism, with limited capacity for specialized branched-chain fatty acid synthesis. However, some Gram-negative bacteria have been engineered to produce branched-chain compounds through the introduction of specialized enzymes from Gram-positive organisms.

Fungi, particularly yeasts, integrate 2-methylbutanoic acid metabolism with their central carbon metabolism and energy production systems. Saccharomyces cerevisiae utilizes branched-chain amino acid catabolism primarily for energy generation, with the pathway closely linked to mitochondrial respiration and the tricarboxylic acid cycle. The regulatory mechanisms in fungi often involve integration with glucose metabolism and stress response pathways.

Plant systems demonstrate unique connections between 2-methylbutanoic acid metabolism and secondary metabolite production. Many plants utilize branched-chain amino acid catabolism as part of their defense mechanisms, producing specialized compounds that serve as phytoalexins or phytoanticipins. The pathways often involve chloroplast and mitochondrial compartments, with complex regulatory networks that respond to pathogen attack and environmental stress.

Archaeal organisms have evolved thermostable variants of the enzymes involved in 2-methylbutanoic acid metabolism, allowing for efficient pathway operation under extreme temperature conditions. These organisms often possess simplified regulatory mechanisms but maintain the core enzymatic activities required for branched-chain amino acid catabolism.

Comparative enzyme analysis reveals significant differences in substrate specificity, cofactor requirements, and regulatory mechanisms across different organism types. The BCKDH complex shows varying degrees of substrate specificity, with some organisms demonstrating preference for specific branched-chain α-keto acids while others show broader substrate acceptance. The regulatory mechanisms range from simple allosteric control in some microorganisms to complex transcriptional and post-translational regulation in mammals.

Metabolic integration patterns vary significantly among organisms, with some systems prioritizing complete oxidation for energy production while others focus on the synthesis of specialized compounds. The efficiency of 2-methylbutanoic acid production and the ability to achieve high enantiomeric purity also vary considerably, with certain microbial systems demonstrating exceptional performance in biotechnological applications.

Evolutionary relationships among the different metabolic routes suggest that the core enzymatic machinery has been conserved across diverse organism types, but the regulatory mechanisms and metabolic integration have diversified significantly. This pattern reflects the adaptation of metabolic pathways to specific ecological niches and physiological requirements while maintaining the fundamental biochemical mechanisms for branched-chain amino acid metabolism.

XLogP3

LogP

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive